N~1~-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N~1~-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It is a small molecule that has been extensively studied for its ability to stimulate erythropoiesis, or the production of red blood cells. In
Mechanism of Action
Target of Action
A compound with a similar structure, 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n- (naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been reported to inhibit equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 .
Mode of Action
The similar compound fpmint inhibits ents, reducing the uptake of nucleosides . This could suggest a similar mode of action for N1-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide.
Biochemical Pathways
ENTs, the potential targets of this compound, play a vital role in nucleotide synthesis and regulation of adenosine function . Therefore, the compound might affect these pathways.
Result of Action
The inhibition of ents by similar compounds can affect nucleotide synthesis and adenosine function , which might suggest potential effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide in lab experiments is its high purity and yield. It is also a well-studied compound with a known mechanism of action. However, one limitation is that it may not be suitable for all types of experiments, as its primary effect is on erythropoiesis.
Future Directions
There are several future directions for the study of N~1~-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide. One potential area of research is its use in the treatment of anemia associated with chronic kidney disease and cancer. This compound may also have potential use in the treatment of inflammatory conditions. Additionally, further research is needed to understand the long-term effects and safety of this compound.
Scientific Research Applications
N~1~-(2-fluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide has been extensively studied for its ability to stimulate erythropoiesis. It has been shown to increase red blood cell production in animal models and human clinical trials. This compound has also been studied for its potential use in the treatment of anemia associated with chronic kidney disease, cancer, and other conditions.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-8-12(2)17(13(3)9-11)24(22,23)19-10-16(21)20-15-7-5-4-6-14(15)18/h4-9,19H,10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJACEQKZPUSTFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.